molecular formula C29H19ClF2N2O2 B3860350 (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate

(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate

Cat. No.: B3860350
M. Wt: 500.9 g/mol
InChI Key: BKTHCNKOGYJGRF-WPWMEQJKSA-N
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Description

(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and fluorinated phenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the fluorinated phenyl and benzoate moieties. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorinated phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

    Knoevenagel condensation products: Compounds formed through the Knoevenagel reaction.

Uniqueness

(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate is unique due to its combination of a benzimidazole core with chlorobenzyl and fluorinated phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19ClF2N2O2/c30-20-15-13-19(14-16-20)18-34-26-12-6-5-11-25(26)33-28(34)17-27(21-7-1-3-9-23(21)31)36-29(35)22-8-2-4-10-24(22)32/h1-17H,18H2/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTHCNKOGYJGRF-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)/OC(=O)C5=CC=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate
Reactant of Route 3
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate
Reactant of Route 4
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate
Reactant of Route 5
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate
Reactant of Route 6
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate

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